PROTAC BET degrader-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

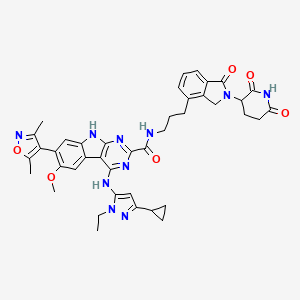

PROTAC BET degrader-2 is a highly potent degrader of Bromodomain and Extra-Terminal (BET) proteins . It is capable of achieving tumor regression and has an IC50 value of 9.6 nM in cell growth inhibition in the RS4;11 cells .

Synthesis Analysis

PROTACs can be designed in a modular process, utilizing three components: an E3 ligase ligand, a linker, and a protein of interest (POI) ligand . The majority of Degraders published to date harness the E3 ligases von Hippel-Lindau (VHL) and cereblon (CRBN) within the CRL2 and CRL4 E3 complexes, respectively .Molecular Structure Analysis

The molecular weight of PROTAC BET degrader-2 is 770.84, and its chemical formula is C41H42N10O6 . The exact mass is 770.33 .Chemical Reactions Analysis

PROTACs function by bringing a target protein in physical proximity to an ubiquitin ligase, leading to ubiquitin transfer and subsequent degradation of the target protein .Aplicaciones Científicas De Investigación

Epigenetic Cancer Therapy

Epigenetic dysregulation plays a crucial role in cancer progression. PROTACs, including BET degraders, offer a promising avenue for reversing drug resistance and reprogramming the cancer epigenome landscape. By selectively degrading BET proteins (such as BRD4), PROTAC BET degrader-2 can modulate gene expression and potentially inhibit tumor growth .

Castration-Resistant Prostate Cancer (CRPC)

In the context of metastatic CRPC, PROTAC-induced BET protein degradation has emerged as a promising clinical strategy. PROTACs like BET degrader-2 efficiently reduce BET protein levels, potentially leading to improved outcomes in solid-tumor malignancies .

Targeting Chk1

BET degrader-2, developed through the conjugation of a kinase binder and thalidomide, has demonstrated the ability to decrease Chk1 levels in a concentration-dependent manner. This finding suggests potential applications in targeting Chk1 for therapeutic purposes .

Leukemia Treatment

A novel BET-degrader based on the BET inhibitor HYD276, known as QCA570, effectively degrades all BET-BRD proteins. At low concentrations, it achieves rapid degradation within leukemia cells (e.g., RS4;11) and inhibits cell growth. This highlights its preclinical efficacy in leukemia treatment .

Tumor-Specific Protein Degradation

In the context of castration-resistant prostate cancer (CRPC), PROTAC BET degraders like ARV-771 suppress BET protein levels and AR-mediated gene transcription. This leads to significant tumor regression in xenograft models, emphasizing their potential as tumor-specific protein degraders .

Direcciones Futuras

Molecular docking and virtual screening have emerged as an efficient strategy in drug discovery for identifying compounds from a large database of chemical structures . For PROTACs, molecular docking accurately simulates the protein-PROTAC-E3 ternary complex, thus greatly accelerating structure-activity-relationship analysis, and improving ligand affinity and selectivity . This could be a potential future direction for the development of PROTAC BET degrader-2.

Propiedades

IUPAC Name |

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42N10O6/c1-5-51-32(18-28(48-51)23-11-12-23)44-37-35-25-17-31(56-4)26(34-20(2)49-57-21(34)3)16-29(25)43-36(35)46-38(47-37)40(54)42-15-7-9-22-8-6-10-24-27(22)19-50(41(24)55)30-13-14-33(52)45-39(30)53/h6,8,10,16-18,23,30H,5,7,9,11-15,19H2,1-4H3,(H,42,54)(H,45,52,53)(H2,43,44,46,47) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCUEUQTTCOYPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42N10O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PROTAC BET degrader-2 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2804673.png)

![Ethyl 2-[[2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2804676.png)

![4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B2804677.png)

![4-isopropyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2804678.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-2-carboxylic acid](/img/structure/B2804679.png)

![5-benzyl-N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2804680.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2804684.png)

![3-Benzyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2804688.png)

![N-[4-(imidazo[1,2-a]pyridin-2-ylmethylsulfamoyl)phenyl]acetamide](/img/structure/B2804689.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2804690.png)

![Methyl 6-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2804693.png)